molecular formula C5H3Cl2IN2O2S B13649690 4,6-Dichloro-5-iodo-2-(methylsulfonyl)pyrimidine

4,6-Dichloro-5-iodo-2-(methylsulfonyl)pyrimidine

Cat. No.: B13649690
M. Wt: 352.96 g/mol
InChI Key: FHNJKEXKESRKPQ-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-iodo-2-(methylsulfonyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family It is characterized by the presence of chlorine, iodine, and a methylsulfonyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic substitution reaction where 4,6-dichloropyrimidine is treated with iodine and a methylsulfonyl reagent under specific conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-5-iodo-2-(methylsulfonyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds with diverse functional groups.

Scientific Research Applications

4,6-Dichloro-5-iodo-2-(methylsulfonyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-iodo-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its potential antiviral or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound it interacts with.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-5-iodo-2-(methylsulfonyl)pyrimidine is unique due to the presence of both chlorine and iodine atoms, which enhance its reactivity and versatility in chemical synthesis. The methylsulfonyl group also provides additional functionalization options, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C5H3Cl2IN2O2S

Molecular Weight

352.96 g/mol

IUPAC Name

4,6-dichloro-5-iodo-2-methylsulfonylpyrimidine

InChI

InChI=1S/C5H3Cl2IN2O2S/c1-13(11,12)5-9-3(6)2(8)4(7)10-5/h1H3

InChI Key

FHNJKEXKESRKPQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC(=C(C(=N1)Cl)I)Cl

Origin of Product

United States

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